![molecular formula C24H15ClN6OS B2734790 7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 852454-26-3](/img/structure/B2734790.png)
7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-chloro-2-[({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic molecule that contains several heterocyclic rings, including a triazoloquinazoline ring and a pyridopyrimidinone ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a range of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . The synthesis of these types of compounds often involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to contain several ring structures, including a phenyl ring, a triazoloquinazoline ring, and a pyridopyrimidinone ring. These rings are likely connected via a sulfanyl group and a methyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be influenced by the presence of the various ring structures and functional groups. For example, the chloro group might be susceptible to substitution reactions, and the triazoloquinazoline and pyridopyrimidinone rings might participate in various types of cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of multiple ring structures could contribute to its stability and solubility .Aplicaciones Científicas De Investigación
Heterocyclic Synthons for Polycondensed Heterocycles
Partially hydrogenated triazolopyrimidines and triazoloquinazolines have been utilized as synthons for the preparation of polycondensed heterocycles. These compounds react with chlorocarboxylic acid chlorides, leading to amides through acylation. Further heating can induce intramolecular alkylation, forming various polycondensed heterocycles, some of which represent new mesoionic heterocycles with potential applications in materials science and pharmaceutical research (Chernyshev et al., 2014).
Antimicrobial Activity
Novel quinoline, chromene, and pyrazole derivatives bearing a triazolopyrimidine moiety have been synthesized and evaluated for their antimicrobial activity. Some of these compounds showed promising results against various microbial strains, indicating the potential of triazolopyrimidine derivatives in developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).
Chemical Reactivity and Derivatization
The synthesis and reactivity of triazolo-annelated quinazolines have been explored, providing access to a variety of derivatives through thionation, chlorination, and treatment with multifunctional nucleophiles. Such studies are crucial for understanding the chemical behavior of triazoloquinazolines and developing novel compounds with enhanced properties (Al-Salahi, 2010).
Antimicrobial Properties of Methylsulfanyl Derivatives
The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives has been studied against a range of Gram-positive and Gram-negative bacteria, as well as yeast and fungi. Such studies highlight the potential of sulfur-containing triazoloquinazoline derivatives in antimicrobial research and therapy (Al-Salahi et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6OS/c25-16-10-11-20-26-17(12-21(32)30(20)13-16)14-33-24-27-19-9-5-4-8-18(19)23-28-22(29-31(23)24)15-6-2-1-3-7-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUAXZTUXVOPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=C(C=CC6=N5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[(2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

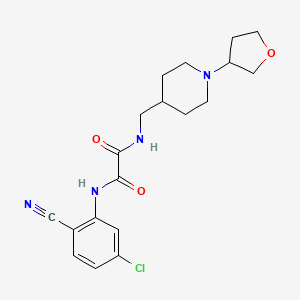
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2734711.png)
![3-Methyl-6-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2734712.png)
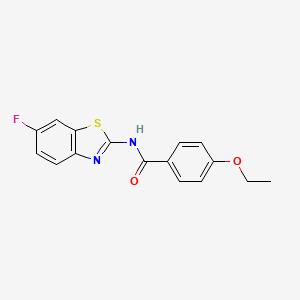
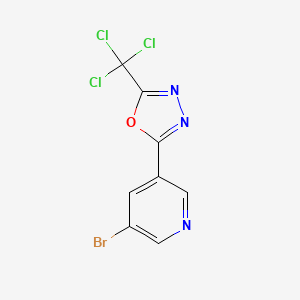
![N-(2,5-dimethylphenyl)-2-(2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2734716.png)

![5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one](/img/structure/B2734720.png)
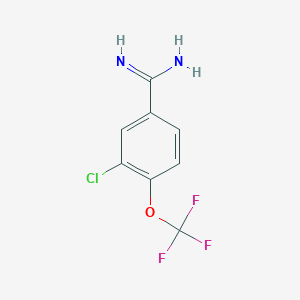
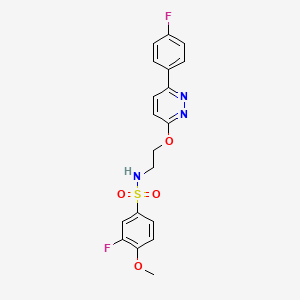
![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)
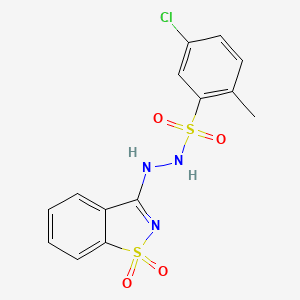
![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide](/img/structure/B2734729.png)
![2-{[(2,5-Diethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2734730.png)